2-Amino-3-hydroxy-4-phenylbutanoic acid
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Overview
Description
2-Amino-3-hydroxy-4-phenylbutanoic acid, also known as 4-phenylthreonine, is an organic compound with the molecular formula C10H13NO3. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.
Mechanism of Action
Target of Action
It is known that this compound serves as a chiral building block for various bioactive compounds including aminopeptidase n (apn) inhibitors .
Mode of Action
It is known to be involved in enzymatic procedures for the synthesis of certain compounds .
Biochemical Pathways
It is known that this compound is involved in the biocatalytic asymmetric reduction of certain substrates .
Pharmacokinetics
It is known that this compound is involved in enzymatic reactions, which suggests that it may be metabolized in the body .
Result of Action
It is known that this compound is used in the synthesis of certain bioactive compounds, suggesting that it may have a role in the production of these compounds .
Action Environment
It is known that this compound is involved in enzymatic reactions, which are often sensitive to environmental conditions such as temperature and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the use of amino acids as starting materials. For instance, D-phenylalanine and L-aspartic acid can be used in a series of reactions to produce the target compound. Another method involves the use of organometallic catalysis, where bifunctional aluminum complexes facilitate the reaction . Enzyme-catalyzed reactions, such as those involving lipases and whole-cell enzymes, are also employed due to their mild conditions and high specificity .
Industrial Production Methods
Industrial production of this compound often relies on the optimization of these synthetic routes to ensure cost-effectiveness and scalability. The use of biocatalysts and organometallic catalysts is particularly favored in industrial settings due to their efficiency and ability to operate under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the carbonyl group back to a hydroxyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
2-Amino-3-hydroxy-4-phenylbutanoic acid has several applications in scientific research:
Comparison with Similar Compounds
2-Amino-3-hydroxy-4-phenylbutanoic acid can be compared with other similar compounds such as:
3-Amino-2-hydroxybutanoic acid: This compound has a similar structure but lacks the phenyl group, which can significantly alter its chemical properties and biological activity.
4-Phenylthreonine: Another name for this compound, highlighting its structural similarity to threonine but with a phenyl group substitution.
Bestatin: A derivative of this compound, used as an aminopeptidase inhibitor.
The uniqueness of this compound lies in its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various bioactive compounds and its ability to interact with multiple molecular targets .
Properties
IUPAC Name |
2-amino-3-hydroxy-4-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)8(12)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGJFSCKGIKDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50731-50-5 |
Source
|
Record name | 2-amino-3-hydroxy-4-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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